2-Cyano-2-(ethoxyimino)acetamide
Description
2-Cyano-2-(ethoxyimino)acetamide is a heterocyclic compound characterized by a cyano group (-CN), an ethoxyimino moiety (-N-O-C₂H₅), and an acetamide backbone (-NH-C(=O)-CH₃). These compounds are often synthesized via reactions involving cyanoacetamide intermediates and functionalized with diverse substituents to tune their physicochemical and biological properties .
Properties
CAS No. |
57967-25-6 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-amino-N-ethoxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-8-4(3-6)5(7)9/h2H2,1H3,(H2,7,9) |
InChI Key |
MGOXSPSQGVEAGD-UHFFFAOYSA-N |
Canonical SMILES |
CCON=C(C#N)C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Overview:
2-Cyano-2-(ethoxyimino)acetamide is utilized as an intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, facilitating the formation of more complex molecules.
Key Applications:
- Synthesis of Fungicides: This compound can be transformed into various agricultural fungicides, enhancing crop protection against fungal pathogens.
- Building Block for Pharmaceuticals: Its structure allows for modifications that can lead to the development of new pharmaceutical agents targeting specific biological pathways.
Biological Research
Overview:
The compound has garnered attention for its potential interactions with biomolecules, making it valuable in biochemical research.
Applications:
- Enzyme Inhibition Studies: Research indicates that 2-Cyano-2-(ethoxyimino)acetamide can inhibit specific enzymes involved in metabolic pathways, positioning it as a candidate for drug development targeting enzyme-related diseases.
- Cytotoxicity Assays: Preliminary studies have shown selective toxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Agricultural Applications
Overview:
The fungicidal properties of 2-Cyano-2-(ethoxyimino)acetamide make it an important compound in agricultural science.
Case Study:
In a study investigating its efficacy against Plasmopara viticola, the causative agent of downy mildew, 2-Cyano-2-(ethoxyimino)acetamide demonstrated significant inhibition of fungal growth. This suggests its potential utility as a novel fungicide in crop protection strategies.
Research Findings
Enzymatic Interactions:
Studies have shown that at micromolar concentrations, 2-Cyano-2-(ethoxyimino)acetamide significantly inhibits enzyme activity, indicating a competitive inhibition mechanism that warrants further exploration for therapeutic applications.
Fungicidal Activity:
The compound has been tested against several fungal pathogens, demonstrating potent activity and suggesting its role as a promising candidate for new fungicide formulations.
Cytotoxicity Studies:
Initial cytotoxicity assays reveal that 2-Cyano-2-(ethoxyimino)acetamide exhibits selective toxicity towards specific cancer cell lines, highlighting its potential as an anticancer drug lead.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Acetamide Core
The biological and chemical properties of 2-cyano-2-(ethoxyimino)acetamide derivatives are highly dependent on substituents at the imino and acetamide positions. Below is a comparative analysis:
Key Observations:
- Alkoxyimino vs. Hydroxyimino: Cymoxanil (methoxyimino) exhibits enhanced lipophilicity compared to hydroxyimino derivatives, improving membrane penetration in fungicidal applications .
- Sulfur-Containing Derivatives : Compounds like 22 () incorporate dithiane or thiophene rings, broadening antimicrobial spectra due to sulfur’s electron-rich nature .
- Hydrazone Derivatives: The 4-fluorophenyl hydrazono group in 17 () enhances antifungal potency by enabling π-π stacking with microbial enzyme active sites .
Reactivity Trends:
- Electrophilic Substitution: The cyano group activates the acetamide core for nucleophilic attacks, facilitating heterocycle formation .
- pH Sensitivity: Alkoxyimino groups (e.g., ethoxy/methoxy) stabilize the molecule under acidic conditions, whereas hydroxyimino derivatives may undergo tautomerism .
Comparative Efficacy:
- Cymoxanil’s methoxyimino group provides superior environmental stability compared to ethoxyimino analogs, which may hydrolyze faster in aqueous media .
- Sulfur-containing derivatives (e.g., 22) exhibit broader-spectrum activity than non-sulfur analogs due to enhanced binding to microbial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
